
Methyl 2-(3-aminooxetan-3-YL)acetate hydrochloride
Vue d'ensemble
Description
“Methyl 2-(3-aminooxetan-3-YL)acetate” is a chemical compound with the molecular formula C6H11NO3. It has a molecular weight of 145.16 g/mol . It is typically stored at a temperature of 4°C .
Physical And Chemical Properties Analysis
“Methyl 2-(3-aminooxetan-3-YL)acetate” is a liquid at room temperature . It has a molecular weight of 145.16 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- The development of methods for the gas chromatography-mass spectrometric identification of partially methylated aminosugars from glycolipids reveals the importance of detailed analytical techniques in understanding the structure and function of complex biological molecules (Stellner, Saito, & Hakomori, 1973).
- Research on the synthesis of oxetane/azetidine containing spirocycles highlights the chemical versatility and potential applications of compounds related to Methyl 2-(3-aminooxetan-3-yl)acetate in creating novel molecular structures with possible therapeutic benefits (Jones, Proud, & Sridharan, 2016).
Biological and Medical Applications
- A study on the conversion of Methylglyoxal to Acetol by Escherichia coli Aldo-Keto Reductases offers insights into the metabolic pathways involving alpha-oxoaldehydes, which are chemically related to Methyl 2-(3-aminooxetan-3-yl)acetate, and their importance in cellular detoxification processes (Ko et al., 2005).
- The synthesis and evaluation of bipyrazolic derivatives as corrosion inhibitors demonstrates the potential of chemical compounds, including those structurally related to Methyl 2-(3-aminooxetan-3-yl)acetate, in industrial applications beyond the pharmaceutical realm (Missoum et al., 2013).
Analytical Techniques
- Techniques for the synthesis and mass fragmentographic analysis of partially O-methylated 2-N-methylglucosamines indicate the importance of advanced analytical methods in the identification and quantification of specific chemical moieties within larger molecules, which could be relevant for studying derivatives of Methyl 2-(3-aminooxetan-3-yl)acetate (Tai, Yamashita, & Kobata, 1975).
Mécanisme D'action
Safety and Hazards
“Methyl 2-(3-aminooxetan-3-YL)acetate” is classified as a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, indicating that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing hands thoroughly after handling, and storing in a well-ventilated place .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(3-aminooxetan-3-YL)acetate involves the reaction of 3-aminooxetan-3-ol with methyl 2-bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ { "name": "3-aminooxetan-3-ol", "amount": "1 equivalent" }, { "name": "methyl 2-bromoacetate", "amount": "1 equivalent" }, { "name": "base (e.g. sodium hydroxide)", "amount": "stoichiometric amount" }, { "name": "solvent (e.g. ethanol)", "amount": "as required" } ], "Reaction": [ { "step": "Add the 3-aminooxetan-3-ol and base to a reaction flask containing the solvent.", "conditions": "Stir the mixture at room temperature until the base is dissolved." }, { "step": "Add the methyl 2-bromoacetate to the reaction flask.", "conditions": "Stir the mixture at room temperature for several hours until the reaction is complete." }, { "step": "Quench the reaction by adding water to the reaction mixture.", "conditions": "Stir the mixture for a few minutes until the product precipitates out." }, { "step": "Isolate the product by filtration and wash with water.", "conditions": "Dry the product under vacuum to obtain Methyl 2-(3-aminooxetan-3-YL)acetate as a white solid." } ] } | |
Numéro CAS |
1105662-99-4 |
Formule moléculaire |
C6H12ClNO3 |
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
methyl 2-(3-aminooxetan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(8)2-6(7)3-10-4-6;/h2-4,7H2,1H3;1H |
Clé InChI |
RAMXKJLFICOEJC-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1(COC1)N |
SMILES canonique |
COC(=O)CC1(COC1)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


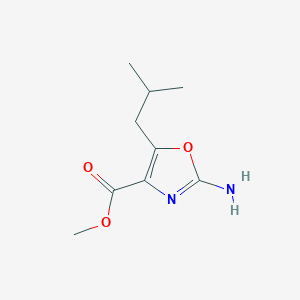
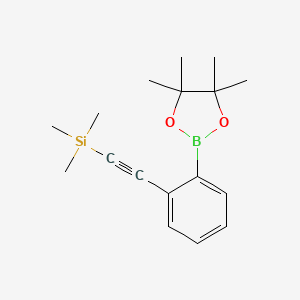
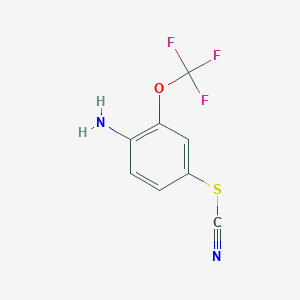
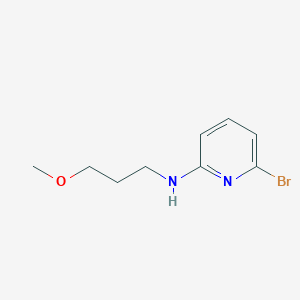
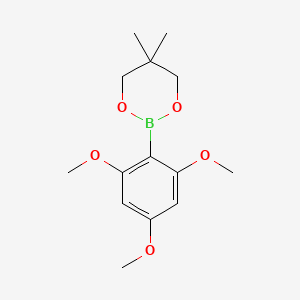
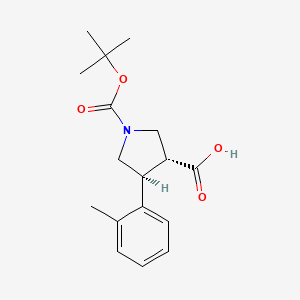
![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503009.png)
![methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B1503010.png)
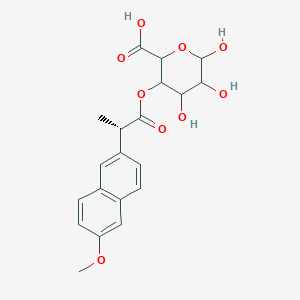

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)